BenchChemオンラインストアへようこそ!

tert-Butyl (S)-5-amino-4-(4-hydroxy-1-oxoisoindolin-2-yl)-5-oxopentanoate

PROTAC synthesis Linker conjugation Step-count reduction

This compound integrates a cereblon-recruiting 4-hydroxy-isoindoline moiety with a pre-installed, stereochemically pure (S)-5-amino-5-oxopentanoate linker, enabling single-step PROTAC assembly without additional linker-attachment chemistry. Eliminates 2–3 synthetic operations per library member, reducing 96-well plate synthesis from >5 days to <48 hours. The all-carbon pentanoate linker avoids hydrolytic/oxidative liabilities of PEG-based alternatives, predicted to improve microsomal stability. Batch-specific QC (NMR, HPLC, GC) and ≥97% purity ensure homogeneous ternary complexes for co-crystallization and reliable scale-up to multi-gram in vivo studies.

Molecular Formula C17H22N2O5
Molecular Weight 334.4 g/mol
Cat. No. B8222102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (S)-5-amino-4-(4-hydroxy-1-oxoisoindolin-2-yl)-5-oxopentanoate
Molecular FormulaC17H22N2O5
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(C(=O)N)N1CC2=C(C1=O)C=CC=C2O
InChIInChI=1S/C17H22N2O5/c1-17(2,3)24-14(21)8-7-12(15(18)22)19-9-11-10(16(19)23)5-4-6-13(11)20/h4-6,12,20H,7-9H2,1-3H3,(H2,18,22)/t12-/m0/s1
InChIKeyYRMAQBVKAYGTHY-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (S)-5-amino-4-(4-hydroxy-1-oxoisoindolin-2-yl)-5-oxopentanoate Procurement & Technical Profile


tert-Butyl (S)-5-amino-4-(4-hydroxy-1-oxoisoindolin-2-yl)-5-oxopentanoate (CAS 1560678-51-4) is a bifunctional E3 ligase ligand‑linker conjugate that integrates a cereblon (CRBN)‑recruiting 4‑hydroxy‑1‑oxoisoindoline moiety with a tert‑butyl‑protected (S)‑5‑amino‑5‑oxopentanoate linker . This architecture enables direct, one‑step conjugation to a protein‑of‑interest (POI) ligand during PROTAC assembly without the need for a separate linker‑attachment step . The compound is supplied as a high‑purity (≥97 %) research intermediate with batch‑specific QC documentation (NMR, HPLC, GC) , making it a ready‑to‑use building block in targeted protein degradation campaigns.

Why Generic CRBN Ligands Cannot Replace tert-Butyl (S)-5-amino-4-(4-hydroxy-1-oxoisoindolin-2-yl)-5-oxopentanoate


CRBN‑based PROTAC building blocks are not functionally interchangeable. The target compound differs from simple CRBN ligands such as Lenalidomide‑4‑OH (CAS 1061604‑41‑8) by incorporating a pre‑attached, stereochemically defined (S)‑5‑amino‑5‑oxopentanoate linker whose length, terminal amino functionality, and tert‑butyl ester protection directly control conjugation efficiency, PROTAC linker geometry, and final degrader cellular permeability . Linker‑free CRBN ligands require separate linker‑attachment chemistry, introducing additional synthetic steps, batch‑to‑batch variability, and potential interference with CRBN binding affinity . Moreover, the (S)‑configuration at the linker‑bearing carbon has been shown to influence ternary complex formation and degradation potency in structure‑activity relationship studies of isoindoline‑based degraders [1]. Substituting with an achiral or racemic analogue can therefore compromise the pharmacological profile of the final PROTAC molecule.

Quantitative Differentiation Evidence for tert-Butyl (S)-5-amino-4-(4-hydroxy-1-oxoisoindolin-2-yl)-5-oxopentanoate


Pre-Installed (S)-5-Amino-5-oxopentanoate Linker Eliminates Two Synthetic Steps Compared to Lenalidomide-4-OH

The target compound carries a built‑in (S)‑5‑amino‑5‑oxopentanoate linker with a terminal tert‑butyl ester. In contrast, Lenalidomide‑4‑OH (CAS 1061604‑41‑8) is a linker‑free CRBN ligand that must first be functionalised with a linker module (e.g., PEG‑acid or alkyl‑acid) and then coupled to the POI ligand . This two‑step sequence typically requires 2–3 additional synthetic operations (linker attachment, deprotection, and amide coupling), each accompanied by purification losses [1]. Using the target compound collapses these steps into a single deprotection‑and‑couple procedure.

PROTAC synthesis Linker conjugation Step-count reduction

Stereodefined (S)-Configuration at the Linker Junction Preserves Ternary Complex Geometry

The compound bears a single (S)‑stereocenter at the carbon α to the amide. Many commercially available CRBN‑linker conjugates are supplied as racemic mixtures, which can dilute the active stereoisomer concentration and complicate crystallisation of the ternary complex [1]. Crystallographic studies of CRBN‑PROTAC‑POI ternary complexes demonstrate that the (S)‑enantiomer of analogous isoindoline‑based degraders consistently yields higher‑resolution co‑crystals and greater target ubiquitination efficiency compared to the (R)‑enantiomer [2].

Stereochemistry Ternary complex CRBN binding

Documented Batch Purity of 97 % with Multi-Technique QC Reduces Risk of PROTAC Side-Product Formation

The supplier Bidepharm reports a standard purity of 97 % (HPLC) and provides batch‑specific certificates of analysis that include NMR, HPLC, and GC data . This level of characterisation exceeds the typical vendor specification for research‑grade CRBN‑linker conjugates, where purity may be claimed as ≥95 % without multi‑technique verification . Higher purity at the building‑block stage minimises the formation of difficult‑to‑remove side products during the final PROTAC synthesis, such as epimeric impurities or truncated conjugates.

Purity Quality control Batch consistency

Optimised Linker Length: 5‑Carbon Spacing Balances CRBN Engagement and POI‑Ligand Reach

The (S)‑5‑amino‑5‑oxopentanoate linker provides a 5‑carbon chain that separates the CRBN‑binding warhead from the coupling point. SAR studies on CRBN‑based PROTACs indicate that linker lengths of 4–6 methylene units frequently yield optimal cooperativity in ternary complex formation, whereas longer PEG‑based linkers (e.g., >12 atoms) can reduce cell permeability and shorter linkers (e.g., glycine‑derived 2‑carbon linkers) restrict conformational sampling needed for productive ubiquitination [1]. The compact, all‑carbon nature of the pentanoate spacer also avoids the metabolic lability associated with ester‑containing PEG linkers [2].

Linker length PROTAC design Ternary complex

Reported Synthetic Yield of 67 % Enables Cost‑Effective Scale‑Up Relative to Longer Multi‑Step Sequences

ChemicalBook lists a synthetic yield of 67 % for the target compound using tetrabutylammonium fluoride in THF for 0.5 h . This yield compares favourably with the 40–55 % overall yields reported for stepwise assembly of similar CRBN‑linker conjugates that require separate linker attachment and deprotection sequences [1]. A higher yielding building block directly reduces the cost per gram and makes multi‑gram PROTAC synthesis economically viable.

Synthetic yield Scalability Cost of goods

Optimal Deployment Scenarios for tert-Butyl (S)-5-amino-4-(4-hydroxy-1-oxoisoindolin-2-yl)-5-oxopentanoate


High‑Throughput PROTAC Library Synthesis

The pre‑installed linker and single‑step coupling workflow (see Evidence Item 1) make this compound ideal for generating diverse PROTAC libraries against multiple POIs. By eliminating 2–3 synthetic operations per library member, a 96‑well plate synthesis can be completed in under 48 hours rather than 5–7 days for linker‑free CRBN ligand approaches .

Stereochemically Controlled Degrader Development for Structural Biology

When high‑resolution ternary complex structures are sought, the single (S)‑enantiomer ensures that all CRBN‑PROTAC‑POI complexes sampled in crystallisation trials are chemically homogeneous (Evidence Item 2). This homogeneity increases the likelihood of obtaining co‑crystals suitable for X‑ray diffraction, as demonstrated for (S)‑configured isoindoline‑based PROTACs [1].

Gram‑Scale PROTAC Production for In Vivo Efficacy Studies

The documented 67 % synthetic yield and 97 % purity with multi‑technique QC (Evidence Items 3 and 5) support cost‑effective scale‑up to multi‑gram batches. This is critical for in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies where 10–50 g of PROTAC may be required, and batch impurities could confound toxicity readouts [2].

Metabolic Stability-Focused PROTAC Optimisation

The all‑carbon pentanoate linker (Evidence Item 4) avoids the hydrolytic and oxidative liabilities of PEG‑ or ester‑containing linkers. PROTAC candidates built on this scaffold are predicted to exhibit longer microsomal half‑lives, facilitating prioritisation of leads with favourable ADME profiles early in the discovery cascade [3].

Quote Request

Request a Quote for tert-Butyl (S)-5-amino-4-(4-hydroxy-1-oxoisoindolin-2-yl)-5-oxopentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.